Sodium 2-methylprop-2-ene-1-sulfonate has the following characteristics:
This compound is classified as a sulfonate and is primarily used in the synthesis of polymers and as a dyeing modifier for fibers like polyacrylonitrile. It is produced through the sulfonation of 2-methylpropene, typically using sulfur trioxide or chlorosulfonic acid as sulfonating agents .
The synthesis of sodium 2-methylprop-2-ene-1-sulfonate can be achieved through several methods:
The molecular structure of sodium 2-methylprop-2-ene-1-sulfonate can be described as follows:
CC(=C)CS(=O)(=O)[O-].[Na+]
The structural arrangement allows for various interactions in chemical reactions, particularly in polymerization processes.
Sodium 2-methylprop-2-ene-1-sulfonate participates in several types of chemical reactions:
Sodium 2-methylprop-2-ene-1-sulfonate primarily interacts with polyacrylonitrile fibers when used as a dyeing modifier.
The compound enhances dye uptake properties by modifying the surface characteristics of the fibers, facilitating better interaction with dye molecules .
In the context of dyeing processes, it may influence pathways related to dye absorption and emulsion formation.
Due to its high solubility in water, sodium 2-methylprop-2-ene-1-sulfonate exhibits favorable pharmacokinetic properties for applications in various formulations .
The physical and chemical properties of sodium 2-methylprop-2-ene-1-sulfonate are crucial for its application:
Property | Value |
---|---|
Density | 1.26 g/cm³ |
Melting Point | >300 °C |
Molecular Weight | 158.15 g/mol |
LogP | -1.23 |
Index of Refraction | 1.475 |
These properties indicate that the compound is stable at high temperatures and has significant solubility in aqueous environments .
Sodium 2-methylprop-2-ene-1-sulfonate has diverse applications across various fields:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5